molecular formula C19H29N3O B5564243 (3S)-N,N-dimethyl-1-(2-pyrrolidin-1-ylbenzoyl)azepan-3-amine

(3S)-N,N-dimethyl-1-(2-pyrrolidin-1-ylbenzoyl)azepan-3-amine

Cat. No. B5564243
M. Wt: 315.5 g/mol
InChI Key: ZZUGKRZXSWGVJE-INIZCTEOSA-N
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Description

(3S)-N,N-dimethyl-1-(2-pyrrolidin-1-ylbenzoyl)azepan-3-amine is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is commonly referred to as U-47700 and is a synthetic opioid that was first developed in the 1970s. The compound has gained popularity in recent years due to its potent analgesic effects and has been used for both scientific research and recreational purposes.

Scientific Research Applications

Generation of Diverse Compound Libraries

The use of ketonic Mannich bases, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in alkylation and ring closure reactions has been explored to generate structurally diverse libraries. These reactions can produce a variety of compounds, including dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles, through reactions with different substrates like S-alkylated dithiocarbamic acid salts, aryl mercaptans, and aliphatic secondary and aromatic primary and secondary amines (Roman, 2013).

Synthesis of Cyclic Amines

Iron-catalyzed hydrosilylation of diacids in the presence of amines provides a novel chemoselective strategy for constructing N-substituted cyclic amines, starting from readily available dicarboxylic acids and amines. This method enables the preparation of a wide array of N-alkylated and arylated cyclic amine derivatives, including pyrrolidines, piperidines, and azepanes, which are key structures in many bioactive molecules (Wei, Netkaew, Wu, & Darcel, 2020).

Hydrogen-bonding Patterns in Enaminones

Investigations into the hydrogen-bonding patterns of enaminones have revealed intricate interactions between secondary amine and carbonyl groups, leading to the formation of hydrogen-bonded rings and centrosymmetric dimers. These structural insights are crucial for understanding the reactivity and potential applications of compounds containing cyclic amines (Balderson, Fernandes, Michael, & Perry, 2007).

properties

IUPAC Name

[(3S)-3-(dimethylamino)azepan-1-yl]-(2-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-20(2)16-9-5-6-14-22(15-16)19(23)17-10-3-4-11-18(17)21-12-7-8-13-21/h3-4,10-11,16H,5-9,12-15H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUGKRZXSWGVJE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)C(=O)C2=CC=CC=C2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC=CC=C2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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